molecular formula C9H11NO B083759 (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol CAS No. 13286-59-4

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Cat. No. B083759
CAS RN: 13286-59-4
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-RKDXNWHRSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the molecular structure of the compound, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Chiral Solvating Agents (CSAs)

    The thiourea derivative of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol has been compared with other compounds as a CSA for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. This compound effectively distinguishes between enantiomeric substrates, aiding in the structural and stereochemical analysis of amino acids (Recchimurzo et al., 2020).

  • DNA Binding Activity

    Novel chiral Schiff Bases synthesized from derivatives, including (1S,2R)-1-(((E)-2-hydroxy-4-methylbenzylidene)amino)-2,3-dihydro-1H-inden-2-ol, have been studied for their DNA binding activities. These compounds show that remote substituents can significantly affect both structure and biological activity, including DNA interaction, offering insights into the development of bioactive compounds (Bora et al., 2021).

  • Dopamine Receptors Ligands

    Enantiomeric pairs of (1R,2R)-trans-1-amino-2,3-dihydro-1H-inden-2-ol and related derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. Some compounds displayed nanomolar range affinity, showing potential as central nervous system agents (Claudi et al., 1996).

  • Chiral Ligands/Auxiliaries

    (1R,2R)-1-aminoindan-2-ol and its enantiomerically pure derivatives have been used to synthesize chiral, intramolecularly stabilized compounds of aluminum, gallium, and indium. These compounds can function as chiral ligands or auxiliaries for various chemical transformations, contributing to the synthesis of enantiomerically pure substances (Schumann et al., 2004).

  • Chiral Cu(II) Complexes

    Chiral Cu(II) complexes derived from amino alcohol-based ligands, including (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, have been used in the aza-Henry reaction to synthesize β-nitro-N-tosylaldamine. These complexes show excellent enantioselectivity and can be recycled, indicating their potential in asymmetric synthesis (Choudhary et al., 2015).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, as well as the hazards associated with it .

properties

IUPAC Name

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

CAS RN

13286-59-4, 163061-73-2
Record name 1-Amino-2-indanol, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-indanol, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R)-(-)-1-Amino-2-indanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINO-2-INDANOL, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U54KL6PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-AMINO-2-INDANOL, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44ZZ4E55A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
4
Citations
M Kumar, RI Kureshy, D Ghosh, NH Khan… - …, 2013 - Wiley Online Library
New chiral ligands, (S,R,S)‐1, (S,S,S)‐1, (S,S,R)‐1, (S,R,R)‐1, (R,R,R)‐1, (R,R,S)‐1, (R,S,S)‐1, (R,S,R)‐1, (S,R,S)‐2, (S,S)‐3 and (R,S)‐4 with diverse stereogenic centers arising from …
EM Schön, E Marqués‐López… - … A European Journal, 2014 - Wiley Online Library
We describe the self‐assembly properties of chiral N,N′‐disubstituted urea‐based organocatalyst 1 that leads to the formation of hierarchical supramolecular gels in organic solvents …
S Pilicer - 2020 - repository.library.georgetown.edu
This work showcases several chirality sensors that undergo covalent bond formation with small amine-containing molecules and thus produce a circular dichroism (CD) signal that can …
D Hirsch-Weil - 2010 - search.proquest.com
N-Heterocyclic carbene (NHC) ligands are considered strong σ-donors and can be used in various catalytic reactions. Asymmetric catalysis using NHCs has been widely spread over …
Number of citations: 0 search.proquest.com

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